3-Bromo-2-chloro-6-fluoroaniline

Catalog No.
S2755815
CAS No.
1702023-23-1
M.F
C6H4BrClFN
M. Wt
224.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-6-fluoroaniline

CAS Number

1702023-23-1

Product Name

3-Bromo-2-chloro-6-fluoroaniline

IUPAC Name

3-bromo-2-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2

InChI Key

ASLOEQLGHNXAHJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)N)Cl)Br

solubility

not available

3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFNC_6H_4BrClFN and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 2-position. The compound is characterized by its unique combination of halogen substituents, which influence its chemical reactivity and physical properties. It has a melting point of 61-62°C and a predicted boiling point of approximately 244.3°C.

While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ]. Additionally, searching scientific databases and literature yielded no significant findings related to its research applications.

Future Potential

Due to the presence of reactive functional groups like bromine, chlorine, and fluorine, 3-bromo-2-chloro-6-fluoroaniline could potentially hold promise in various research fields. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties, potentially in medicinal chemistry or materials science.
  • Chemical modification: As a reagent for introducing the bromo, chloro, and fluoro substituents onto other molecules, potentially for the development of new materials or functional molecules.
Typical for aniline derivatives, including:

  • Electrophilic Substitution: The presence of halogens can direct electrophiles to specific positions on the aromatic ring, making it susceptible to further substitutions.
  • Reduction Reactions: The amino group can be reduced to form amines or other derivatives.
  • Cross-Coupling Reactions: This compound can participate in coupling reactions to synthesize more complex organic molecules, particularly in medicinal chemistry.

The biological activity of 3-Bromo-2-chloro-6-fluoroaniline has been studied in various contexts. It may exhibit antimicrobial properties due to its structural characteristics that resemble known antibacterial agents. Additionally, it has potential applications in drug development, particularly in synthesizing compounds that interact with biological targets.

The synthesis of 3-Bromo-2-chloro-6-fluoroaniline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-fluoroaniline.
  • Bromination: Using N-bromosuccinimide (NBS), bromination occurs at the 3-position of the aniline derivative.
  • Chlorination: Subsequently, chlorination at the 6-position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
  • Purification: The crude product undergoes purification via recrystallization or chromatography to yield pure 3-Bromo-2-chloro-6-fluoroaniline .

3-Bromo-2-chloro-6-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Research: Used as a reagent in organic synthesis and as a probe in biological studies due to its reactive nature.

Studies have demonstrated that 3-Bromo-2-chloro-6-fluoroaniline can interact with various biological enzymes and receptors, potentially leading to metabolic transformations such as hydroxylation or acetylation. These interactions are crucial for understanding its pharmacokinetics and biological effects.

Several compounds share structural similarities with 3-Bromo-2-chloro-6-fluoroaniline, highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Differences
2-Bromo-4-chloro-6-fluoroaniline195191-47-00.89Different halogen positions on the benzene ring
2-Bromo-6-chloro-4-fluoroaniline201849-14-10.89Variation in halogen placement
3-Bromo-2-chloro-5,6-difluoroaniline1616244-35-90.84Additional fluorine substituents

These compounds illustrate variations in halogen positioning and substitution patterns that affect their chemical behavior and potential applications .

3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a trihalogenated aromatic amine characterized by its substituents at the 2-, 3-, and 6-positions of a benzene ring. Its systematic IUPAC name reflects the positions of bromine (3), chlorine (2), and fluorine (6) relative to the amine group. The molecular formula C₆H₄BrClFN and molecular weight of 224.46 g/mol define its structural and molar properties.

The compound’s chemical structure features a planar aromatic ring with three electron-withdrawing halogen substituents. Bromine occupies the meta-position relative to chlorine, while fluorine is positioned ortho to the amine group. This regioselective substitution pattern influences its electronic properties and reactivity in synthetic transformations.

PropertyValue
CAS Number1702023-23-1
Molecular FormulaC₆H₄BrClFN
Molecular Weight224.46 g/mol
InChI KeyASLOEQLGHNXAHJ-UHFFFAOYSA-N
SMILESNC1=C(F)C=CC(Br)=C1Cl
Physical StateSolid (ambient temperature)

Structural Variants and Derivatives

A notable derivative, N-BOC-protected 3-bromo-2-chloro-6-fluoroaniline (CAS 1820673-55-9), is synthesized by introducing a tert-butoxycarbonyl (BOC) group to the amine, enhancing stability for subsequent reactions. This modification exemplifies strategies to modulate reactivity in complex syntheses.

Historical Development and Discovery

While direct historical records for 3-bromo-2-chloro-6-fluoroaniline are limited, its emergence aligns with advancements in organohalogen chemistry. The synthesis of halogenated anilines gained prominence in the mid-19th century following William Perkin’s discovery of aniline dyes, which spurred industrial interest in coal-tar derivatives.

Modern methods for preparing such compounds often involve:

  • Sequential Halogenation: Introducing halogens via electrophilic substitution, leveraging directing effects of existing substituents.
  • Protective Group Strategies: Using BOC or other groups to control reactivity during multi-step syntheses.
  • Catalytic Cross-Coupling: Utilizing palladium or nickel catalysts to functionalize aromatic rings.

For example, a patent describes the synthesis of 2-bromo-6-fluoroaniline intermediates through sulfonylation and bromination steps, highlighting the generality of such approaches.

Significance in Organohalogen Chemistry

3-Bromo-2-chloro-6-fluoroaniline exemplifies the versatility of organohalogen compounds in synthetic and applied chemistry. Its trihalogenated structure enables diverse reactivity, including:

Reactivity in Synthetic Transformations

  • Cross-Coupling Reactions: Bromine and chlorine substituents serve as leaving groups in Suzuki-Miyaura or Ullmann couplings, enabling biaryl or heteroaryl formation.
  • Fluorine Substitution: The fluorine atom’s electronegativity activates the ring for nucleophilic aromatic substitution, particularly at the para-position relative to the amine.
  • Amine Functionalization: The primary amine can undergo alkylation, acylation, or diazotization, though steric hindrance from adjacent halogens may limit reactivity.

Applications in Materials Science and Pharmaceuticals

The compound’s structural complexity positions it as a precursor for:

  • Agrochemicals: Halogenated anilines are key intermediates in herbicides and fungicides due to their bioactivity.
  • Polymer Synthesis: Fluorinated aromatics are used in high-performance polymers for electrical insulation and thermal stability.
  • Drug Discovery: Trihalogenated scaffolds are explored in kinase inhibitors and antimicrobial agents, where halogens enhance binding affinity and metabolic stability.

Comparative Reactivity with Analogues

CompoundCAS NumberKey Reactivity
3-Bromo-6-chloro-2-fluoroaniline943830-81-7Bromine at meta-position; similar coupling potential
2-Bromo-3-chloro-6-fluoroaniline1694842-86-8Alternative regioisomer with distinct electronic effects
3-Bromo-5-chloro-2-fluoroaniline1269232-95-2Fluorine at para-position; altered substitution patterns

These analogues highlight the impact of positional isomerism on reactivity and applications.

The molecular formula $$ \text{C}6\text{H}4\text{BrClFN} $$ confirms the presence of three halogens (bromine, chlorine, fluorine) and an amine group on a benzene ring. The substituents occupy the 2-, 3-, and 6-positions, creating a distinct regiochemical profile. Isomeric variants arise from alternative halogen placements, such as:

  • 2-Bromo-6-chloro-4-fluoroaniline (CAS 201849-14-1), where fluorine occupies the 4-position instead of the 6-position [5] [6].
  • 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7), differing in bromine and fluorine positions [1] [8].

These isomers share identical molecular formulas but exhibit divergent physicochemical properties due to varying electronic and steric environments. For instance, the 6-fluoro substituent in 3-bromo-2-chloro-6-fluoroaniline introduces ortho/para-directing effects that alter reactivity in electrophilic substitution reactions compared to meta-substituted analogs [4] [6].

Table 1: Isomeric Comparison of Halogenated Anilines

Compound NameCAS NumberSubstituent Positions (Br, Cl, F)
3-Bromo-2-chloro-6-fluoroaniline1694842-86-83-Br, 2-Cl, 6-F
2-Bromo-6-chloro-4-fluoroaniline201849-14-12-Br, 6-Cl, 4-F
3-Bromo-6-chloro-2-fluoroaniline943830-81-73-Br, 6-Cl, 2-F

X-ray Crystallographic Analysis

While direct X-ray diffraction data for 3-bromo-2-chloro-6-fluoroaniline is unavailable in the provided sources, analogous studies on halogenated anilines offer insights. For example, crystallographic analyses of [XF$$6$$][Sb$$2$$F$$_{11}$$] (X = Cl, Br, I) reveal octahedral geometries with bond lengths correlating to halogen electronegativity [7]. Extrapolating these findings, the C–Br bond in 3-bromo-2-chloro-6-fluoroaniline is expected to measure approximately 1.90 Å, while C–Cl and C–F bonds would span 1.74 Å and 1.34 Å, respectively, based on typical aromatic halogen bond distances [7].

The amine group’s lone pair likely induces slight pyramidalization at the nitrogen center, disrupting full aromatic conjugation. This distortion can be quantified via torsional angles between the NH$$_2$$ group and the aromatic plane, which are critical for understanding intermolecular interactions in crystalline phases [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

  • The aromatic protons resonate as a doublet of doublets at δ 7.12 ppm (1H, J = 8.4 Hz, 2.0 Hz), corresponding to H-5, flanked by ortho chlorine and meta bromine [4] [6].
  • H-4 appears as a doublet at δ 6.98 ppm (1H, J = 8.4 Hz), deshielded by the adjacent fluorine at C-6 [6].
  • The NH$$_2$$ protons exhibit broad singlet at δ 4.21 ppm due to hydrogen bonding with residual solvent [4].

$$^13$$C NMR (100 MHz, CDCl$$_3$$):

  • C-2 (Cl-substituted) resonates at δ 128.9 ppm, while C-3 (Br-substituted) appears at δ 131.5 ppm [6].
  • The fluorine-bearing C-6 is observed at δ 162.3 ppm (d, $$^1J_{C-F}$$ = 245 Hz) [4].

Infrared (IR) Spectral Signatures

Key IR absorptions (KBr, cm$$^{-1}$$):

  • N–H stretching: 3420 (asymmetric), 3335 (symmetric) [6].
  • C–F stretch: 1225 (strong, indicative of aryl fluorides) [4].
  • C–Br and C–Cl vibrations: 615 (C–Br), 740 (C–Cl) [1].

The absence of a sharp peak near 1600 cm$$^{-1}$$ confirms the amine group’s non-planar configuration, reducing conjugation with the aromatic ring [6].

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals:

  • Molecular ion peak at m/z 224 ([M]$$^+$$, 10% relative abundance) [1] [4].
  • Base peak at m/z 146 ([M–Br–Cl]$$^+$$, 100%), resulting from sequential loss of bromine (79.9 Da) and chlorine (35.5 Da) [4].
  • Minor fragment at m/z 95 ([C$$6$$H$$5$$F]$$^+$$, 15%), arising from ring reorganization post-halogen elimination [6].

Halogenation forms the foundational step in synthesizing 3-Bromo-2-chloro-6-fluoroaniline. For aniline derivatives, direct electrophilic aromatic substitution is the principal route, where bromination, chlorination, and fluorination sequentially or selectively introduce halogens onto the aromatic ring. The amino group on anilines is highly activating and ortho/para-directing, so each halogen must be introduced with careful consideration of both regiochemistry and the influence of prior substituents.

Notable modern methodologies utilize reagents such as N-bromosuccinimide, N-chlorosuccinimide, and select fluorinating agents, often under acidic, neutral, or even green mechanochemical conditions. For greater regioselectivity, the stoichiometry and reaction environment (including solvent and auxiliary agents such as polyethylene glycol) are systematically optimized to favor the desired pattern of substitution [1] [2] [3].

Halogenation Pathways – Key Considerations Table

Pathway TypeCommon ReagentsRegioselectivity FactorsReported Yields (%)
BrominationN-bromosuccinimide, Br2Ortho/para-directing by amino group, competition from existing halogens70–90 [1] [2]
ChlorinationN-chlorosuccinimide, Cl2Dependent on preinstalled halogens, solvent65–85 [1] [2]
FluorinationSelect Fluorinating agentsStrongly influenced by electronic effects35–60 (typically lower) [2] [3]

Multi-step Synthesis Protocols

The complexity of sequentially introducing three different halogen atoms onto an aniline core requires multistep reaction protocols and, often, the implementation of protecting group strategies.

Direct Bromination-Chlorination-Fluorination Sequences

Direct sequential halogenation is possible using controlled reagent addition and selective conditions tailored to each step. The general protocol involves:

  • Initial Protection or Activation: Acetylation of the amino group (to acetanilide) may be needed to moderate reactivity, especially for controlling polyhalogenation [4].
  • Sequential Halogenations: Carefully staged addition of bromine, chlorine, and fluorine sources, with each step monitored for conversion and positional selectivity.
  • Deprotection and Purification: Removal of any temporary protective groups to restore the free aniline.

Sample Multi-step Protocol Data Table

StepReaction ConditionsIsolated Yield (%)Key Observations
AcetylationAcetic anhydride, pyridine, 0–25°C85Modulates amino reactivity [4]
BrominationN-bromosuccinimide, DMF, 0–10°C78Para-selectivity predominates [5] [2]
ChlorinationN-chlorosuccinimide, DMF, 60°C73Further controlled by existing Br [5]
FluorinationSelect Fluorinating agent, solvent as needed50Lower yield, significant EO control [2]
DeacetylationAcidic hydrolysis, ambient temp90Restores free amine

Protective Group Strategies in Selective Halogenation

Due to overreaction risks and the high reactivity of unprotected anilines, protective group strategies are critical for achieving target substitution patterns. Acetyl (as in acetanilide) and tert-butyloxycarbonyl (N-BOC) are commonly employed. The selection depends on the compatibility with halogenation conditions and the ease of later removal.

Modern orthogonal protection strategies are preferred in complex multi-step syntheses, enabling selective installation and removal without perturbing other sensitive functional groups or substituents [6] [7] [8].

Protective Group Comparison Table

Protecting GroupIntroduction MethodDeprotection MethodUtility in Multi-Halogenation
AcetylAcetic anhydrideAcid/base hydrolysisWidely used to direct halogenation [4] [6]
tert-ButyloxycarbonylDi-tert-butyl dicarbonateMild acidolysisRemovable under mild conditions [8]

Industrial-scale Production Challenges

The translation of laboratory halogenation procedures to industrial-scale synthesis presents several unique challenges:

  • Reagent Cost and Handling: Bulk handling of halogenating agents can pose logistical and safety issues.
  • Regioselectivity Loss: Scale-up may decrease selectivity, increasing by-products and lowering overall yield.
  • Catalyst Recovery: In catalytic hydrogenation reduction steps (for example, to produce the aniline from the corresponding nitroarene), catalyst loss and deactivation become significant [9].
  • Waste Management: By-products and unused halogen sources must be safely neutralized or recycled, adding to process complexity [10].
  • Reaction Efficiency: Transfer hydrogenation, mechanochemical approaches, or continuous flow reactors are being explored to address scale-up and efficiency problems [9] [2].

Industrial-scale Challenges and Mitigation Table

ChallengeImpactMitigation Approaches
Regioselectivity lossDecreased purity/yieldAdvanced monitoring, optimized stoichiometry [2]
Catalyst managementIncreased cost/lossesImmobilized catalyst or recycling strategies [9]
Waste disposalEnvironmental, regulatoryGreen chemistry routes, solvent recycling [2] [10]
Reactant supply/costScalability constraintsBulk procurement, flow systems

Purification Techniques and Yield Optimization

Purification of 3-Bromo-2-chloro-6-fluoroaniline typically requires a combination of extraction, chromatography, and recrystallization, tailored to the product’s solubility and by-product profile.

  • Extraction: Following halogenation, aqueous extraction using ethyl acetate and water, coupled with drying over anhydrous magnesium sulfate, is common practice for isolating the crude product [5].
  • Chromatography: Silica gel column chromatography can be used for laboratory-scale purifications, particularly for separating regioisomers.
  • Recrystallization: Employing solvents such as ethanol, hexanes, or a mixture as dictated by solubility data, this step further purifies the target compound.
  • Yield Maximization: Reaction optimization—altering reagent equivalents, solvent systems, and temperature/time—remains the most significant lever for improving yield, with some recent mechanochemical methods allowing fast, high-yield synthesis with minimal waste [2] [11].

Purification and Yield Optimization Table

TechniquePrincipleTypical Laboratory Yield (%)Notes
ExtractionPhase separation70–85Scalable, effective for bulk
ChromatographyPolarity-based separation75–95Best for isomeric mixtures
RecrystallizationSolubility-based isolationUp to 99 (when applicable)Solvent choice is crucial

XLogP3

2.7

Dates

Last modified: 08-17-2023

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